molecular formula C4H3FN2O2S B3113124 Pyridazine-3-sulfonyl fluoride CAS No. 1934818-58-2

Pyridazine-3-sulfonyl fluoride

Cat. No. B3113124
CAS RN: 1934818-58-2
M. Wt: 162.14 g/mol
InChI Key: RPMVNJIDKSTXAO-UHFFFAOYSA-N
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Description

Pyridazine-3-sulfonyl fluoride is a chemical compound with the following structural formula: . It belongs to the pyridazine ring family and possesses unique physicochemical properties that make it intriguing for drug design and development . The compound’s inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel contribute to its value in pharmaceutical research.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring with a sulfonyl fluoride group attached. The trifluoromethyl substitution enhances its reactivity and pharmacological properties .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 230.14 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

A significant application of pyridazine-3-sulfonyl fluoride is in the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A sulfur-functionalized aminoacrolein derivative facilitates the efficient and selective synthesis of these compounds. This method is particularly useful for generating pyrazole-4-sulfonamides, demonstrating the versatility of pyridazine derivatives in parallel medicinal chemistry (PMC) protocols for synthesizing heterocyclic compounds, including pyrimidines and pyridines (Tucker, Chenard, & Young, 2015).

Development of Indolizine-containing Aliphatic Sulfonyl Fluorides

This compound is instrumental in novel copper-catalyzed three-component reactions, transforming quinolines, isoquinolines, and pyridines into unique indolizine-containing alkyl sulfonyl fluorides. This method boasts a wide substrate scope, great functional group compatibility, and emphasizes atom and step economy, showcasing the chemical's role in creating structurally diverse fluorinated compounds under mild conditions (Chen, Hu, Qin, & Tang, 2021).

Advancements in Fluorination Chemistry

This compound has been implicated in the development of new methodologies for the fluorination of organic molecules. It serves as a precursor for generating sulfonyl fluorides, which are key intermediates in synthesizing fluorinated heterocycles. These compounds are crucial in pharmaceuticals and agrochemicals, highlighting the compound's utility in introducing fluorine into heteroarenes in a safe and broadly applicable manner (Fier & Hartwig, 2013).

Mechanism of Action

  • As a gonadotropin-releasing hormone receptor antagonist , it may modulate reproductive hormone signaling .
  • As an allosteric tyrosine kinase 2 inhibitor , it could interfere with intracellular signaling pathways .

Safety and Hazards

  • Hazard Statements : Pyridazine-3-sulfonyl fluoride is classified as hazardous (GHS05, GHS07). It may cause skin and eye irritation, and inhalation exposure should be minimized .

properties

IUPAC Name

pyridazine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMVNJIDKSTXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1934818-58-2
Record name pyridazine-3-sulfonyl fluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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